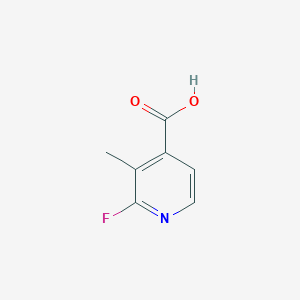

2-Fluoro-3-methylpyridine-4-carboxylic acid

Description

The exact mass of the compound 2-Fluoro-3-methylpyridine-4-carboxylic acid is 155.03825660 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-3-methylpyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methylpyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-3-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRPMRJSAWEGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Applications of 2-Fluoro-3-methylpyridine-4-carboxylic Acid in Targeted Therapeutics

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocyclic building blocks is a foundational technique for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS: 885589-17-3), also known as 2-fluoro-3-methylisonicotinic acid, has emerged as a privileged scaffold in the development of highly selective kinase inhibitors[1]. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and synthetic methodologies, designed specifically for medicinal chemists and drug development professionals.

Structural Causality & Physicochemical Profiling

The utility of 2-fluoro-3-methylpyridine-4-carboxylic acid is not coincidental; it is driven by the precise spatial and electronic interplay of its substituents. In our experience as application scientists, understanding the causality behind these functional groups is critical for rational drug design.

-

The 2-Fluoro Substituent: Fluorine is highly electronegative, aggressively withdrawing electron density from the adjacent pyridine nitrogen. This significantly lowers the pKa of the nitrogen, reducing its basicity. In late-stage lead optimization, highly basic pyridines are notorious for binding to the hERG potassium channel, causing cardiotoxicity. Fluorination mitigates this liability while simultaneously blocking oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C2 position.

-

The 3-Methyl Substituent: This group acts as a "conformational lock." When the 4-carboxylic acid is converted into an amide—a standard linkage in kinase inhibitors—the steric bulk of the 3-methyl group forces the amide plane to twist orthogonally relative to the pyridine ring. This specific 3D geometry is often mandatory for navigating the narrow hydrophobic pockets of kinase hinge regions without sterically clashing with gatekeeper residues[2][3].

-

The 4-Carboxylic Acid: Serves as the primary synthetic vector, enabling rapid exploration of chemical space via amide coupling or esterification.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Properties

| Property | Value / Description | Causality in Drug Design |

|---|---|---|

| CAS Number | 885589-17-3[1] | Unique identifier for procurement and database tracking. |

| Molecular Formula | C₇H₆FNO₂[1] | Determines exact mass for high-resolution mass spectrometry. |

| Molecular Weight | 155.13 g/mol [1] | Low molecular weight ensures high ligand efficiency (LE). |

| SMILES | CC1=C(F)N=CC=C1C(=O)O[1] | Enables computational docking and cheminformatics. |

| pKa (Pyridine N) | ~1.5 - 2.5 (Estimated) | Reduces basicity, minimizing hERG channel cardiotoxicity. |

Table 2: Structure-Activity Relationship (SAR) Dynamics

| Structural Motif | Pharmacological Effect | Mechanistic Causality |

|---|---|---|

| 2-Fluoro Motif | Target affinity & Stability | Acts as a weak H-bond acceptor; prevents C2-oxidation. |

| 3-Methyl Motif | Conformational locking | Sterically forces the C4-amide out of coplanarity. |

| 4-Carboxyl Vector | Scaffold diversification | Provides a highly reactive handle for late-stage functionalization. |

Mechanistic Role in Kinase Hinge Binding

The 2-fluoro-3-methylpyridine motif has been extensively documented in the patent literature for its role in inhibiting critical signaling cascades, including the MAPK/ERK pathway (via SHP2 or direct ERK antagonism) and RIPK2[2][3][4].

When an inhibitor derived from this scaffold enters the ATP-binding site of a kinase, the orthogonal twist induced by the 3-methyl group allows the molecule to bypass the bulky gatekeeper residue. Simultaneously, the 2-fluoro atom can participate in multipolar interactions with the protein backbone, anchoring the scaffold within the hinge region.

Structural causality of the 2-fluoro-3-methylpyridine motif in kinase hinge region binding.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility, the experimental workflows below are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol 1: Regioselective Synthesis via Directed Ortho-Lithiation (DoM)

The synthesis of 2-fluoro-3-methylpyridine-4-carboxylic acid relies on the synergistic directing effects of the C2-fluorine and the steric bulk of the C3-methyl group, which exclusively direct strong bases to deprotonate the C4 position[5].

-

Preparation: Purge a flame-dried Schlenk flask with inert N₂. Add anhydrous Tetrahydrofuran (THF, 0.5 M relative to substrate) and diisopropylamine (1.1 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

-

Base Generation: Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to generate Lithium Diisopropylamide (LDA). Causality: LDA is a non-nucleophilic base, which prevents unwanted nucleophilic aromatic substitution (SNAr) at the highly reactive fluorinated C2 position.

-

Regioselective Lithiation: Slowly add 2-fluoro-3-methylpyridine (1.0 equiv) dissolved in THF. Maintain at -78 °C for 2 hours.

-

Self-Validation Checkpoint: Quench a 0.1 mL micro-aliquot in D₂O. Analyze via ¹H NMR. The disappearance of the C4 proton signal and >95% deuterium incorporation validates perfect regioselectivity.

-

-

Carboxylation: Bubble anhydrous CO₂ gas through the solution (or pour the reaction mixture over crushed dry ice). Stir vigorously while allowing the mixture to slowly warm to room temperature.

-

Workup & Isolation: Quench the reaction with 1M HCl to adjust the pH to ~3. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from EtOH/H₂O to yield the pure carboxylic acid.

Regioselective synthesis workflow of 2-fluoro-3-methylpyridine-4-carboxylic acid via lithiation.

Protocol 2: Amide Coupling for Kinase Inhibitor Scaffold Generation

The 4-carboxylic acid is highly sterically hindered by the adjacent 3-methyl group. Standard coupling agents (e.g., EDC/HOBt) often suffer from sluggish kinetics here. HATU is mandated for its superior reactivity in forming the highly active 7-azabenzotriazole ester intermediate[2].

-

Activation: Dissolve 2-fluoro-3-methylpyridine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes.

-

Coupling: Add the target amine (e.g., a functionalized aniline, 1.1 equiv). Stir at 40 °C for 12 hours. Causality: Mild thermal energy is required to overcome the steric barrier imposed by the 3-methyl group during the nucleophilic attack.

-

Analytical Validation: Monitor reaction completion via LC-MS.

-

Self-Validation Checkpoint: The disappearance of the starting acid (m/z 154.1 [M-H]⁻) and the appearance of the product mass [M+H]⁺ confirm successful coupling. Additionally, ¹⁹F NMR can be utilized to track the chemical shift of the fluorine atom, which is highly sensitive to electronic changes at the C4 position[6].

-

-

Purification: Dilute the mixture with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and a 5% aqueous LiCl solution (to thoroughly remove residual DMF). Purify the concentrated crude via reverse-phase preparative HPLC.

References

1.[1] Title: 885589-17-3 | 2-Fluoro-3-methylpyridine-4-carboxylic acid - ChemScene. Source: chemscene.com. URL: 2.[7] Title: WO2009010488A1 - Heterocyclic compounds useful as mk2 inhibitors. Source: google.com (Google Patents). URL: 3.[4] Title: US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists. Source: google.com (Google Patents). URL: 4.[2] Title: WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. Source: google.com (Google Patents). URL: 5.[3] Title: ERK INHIBITOR AND USE THEREOF - European Patent Office - EP 3805217 A1. Source: googleapis.com. URL: 6.[5] Title: An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-3-fluoroisonicotinic Acid. Source: benchchem.com. URL: 7.[6] Title: Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Source: nih.gov. URL:

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2009010488A1 - Heterocyclic compounds useful as mk2 inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Fluoro-3-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridinecarboxylic Acids in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] This often translates into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated analogues of lead compounds highly sought after in drug development pipelines.

This guide focuses on a specific fluorinated heterocyclic building block: 2-Fluoro-3-methylisonicotinic acid (CAS Number: 885589-17-3) . As a derivative of isonicotinic acid, a key scaffold in numerous pharmaceuticals, this compound presents a unique combination of structural features. The presence of the fluorine atom at the 2-position and a methyl group at the 3-position of the pyridine ring offers medicinal chemists a valuable tool for fine-tuning molecular properties and exploring novel structure-activity relationships (SAR). This document provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, serving as a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Chemical Identity and Synonyms

-

Systematic Name: 2-Fluoro-3-methylpyridine-4-carboxylic acid

-

Common Name: 2-Fluoro-3-methylisonicotinic acid

-

CAS Number: 885589-17-3[2]

-

Molecular Formula: C₇H₆FNO₂[2]

-

Molecular Weight: 155.13 g/mol [2]

Synonyms:

-

2-Fluoro-3-methyl-4-pyridinecarboxylic acid[2]

Physicochemical and Computational Properties

A thorough understanding of a molecule's physical and computational properties is critical for its effective use in synthesis and drug design. The following table summarizes the key known and predicted properties of 2-Fluoro-3-methylisonicotinic acid.

| Property | Value | Source |

| Molecular Weight | 155.13 | [2] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [2] |

| Predicted LogP | 1.22732 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Mechanistic Insights

A pertinent example is the synthesis of 3-fluoro-4-methylpyridine-2-carboxylic acid, which utilizes a 2-halogenated-3-fluoro-4-methylpyridine as the starting material. This undergoes a carbonyl insertion coupling and subsequent hydrolysis to yield the final product.[3]

A proposed synthetic pathway for 2-Fluoro-3-methylisonicotinic acid, based on analogous reactions, is outlined below. This pathway leverages the commercially available 2-fluoro-3-methylpyridine as a starting material.

Drug Discovery Workflow

Safety and Handling

Based on safety data for analogous compounds, 2-Fluoro-3-methylisonicotinic acid should be handled with appropriate precautions.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [4]* Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection. [4] * Use only outdoors or in a well-ventilated area. [4] * Avoid breathing dust, mist, or spray. [4] * Wash skin thoroughly after handling. [4]* First Aid:

-

If on skin: Wash with plenty of soap and water. [4] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [4] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] * In case of accidental ingestion, seek immediate medical attention.

-

Conclusion

2-Fluoro-3-methylisonicotinic acid represents a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridine ring offers a valuable tool for modulating the physicochemical and pharmacological properties of lead compounds. While detailed experimental data for this specific compound is still emerging, this guide provides a comprehensive overview based on available information and established chemical principles. The proposed synthetic pathway and discussion of its potential applications are intended to serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation. As the demand for more effective and safer therapeutics continues to grow, the role of such precisely functionalized building blocks will undoubtedly become even more critical.

References

- CN110642781B. (2020). Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid. Google Patents.

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 (a) Full 13 C NMR spectrum (0-200 ppm) of the reaction solution.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

- HETEROCYCLES, Vol. 38, No. 10, 1994.

- CN105646216A. (2016). Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Google Patents.

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

-

Thuronyi, B. W., & Chang, M. C. (2015). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

-

PubChem. (2017, August 31). Spectral Information. [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

- CN113024384A. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Google Patents.

-

Li, Y., & Li, G. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6681. [Link]

-

Dalton Transactions. (n.d.). Table of contents 1. IR Spectra, Mass Spectra, NMR Spectra, Thermal Analyses Supplementary Information (SI) for Dalton Transacti. Retrieved from [Link]

- CN115433122A. (2022). Preparation method of 6-fluoronicotinic acid. Google Patents.

-

O'Hagan, D. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia MDPI. [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

-

Chang, C. C., Liu, Z., & Liu, C. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 11(10), nwae331. [Link]

-

Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]

-

Schlosser, M., & Bobbio, C. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4'-Difluoro-3-methylsuccinanilic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4'-Difluoro-3-methylsuccinanilic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 5-Fluoro-2-methylisonicotinic acid | 885588-17-0. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Metabolic Liabilities: A Technical Guide to the Stability of 2-Fluoro-3-Methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among fluorinated motifs, the 2-fluoro-3-methylpyridine scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds.[2] This technical guide provides an in-depth exploration of the metabolic stability of 2-fluoro-3-methylpyridine derivatives. We will dissect the mechanistic underpinnings of how the interplay between the fluorine atom, the methyl group, and the pyridine ring nitrogen influences the metabolic fate of these compounds. This guide will further detail field-proven in vitro experimental protocols for assessing metabolic stability, offer insights into data interpretation, and present a framework for rationally designing more robust drug candidates.

Introduction: The Strategic Advantage of Fluorination in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, but its inherent metabolic liabilities can often hinder the development of promising drug candidates.[2] The introduction of a fluorine atom, particularly at the 2-position, can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability.[3][4]

The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic attack by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[5] Furthermore, fluorine's high electronegativity can alter the electronic landscape of the pyridine ring, influencing its pKa and susceptibility to oxidation.[3] The presence of a methyl group at the 3-position introduces another potential site for metabolism, primarily through oxidation of the methyl group itself.[6] Understanding the metabolic interplay of these three features is critical for the rational design of 2-fluoro-3-methylpyridine derivatives with optimal drug-like properties.

Mechanistic Insights into the Metabolism of 2-Fluoro-3-Methylpyridine Derivatives

The metabolic fate of a 2-fluoro-3-methylpyridine derivative is a complex interplay of several potential biotransformation pathways. The primary routes of metabolism are typically mediated by CYP enzymes and can be broadly categorized as follows:

-

Oxidation of the Pyridine Ring: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides.[5] The electron-withdrawing nature of the fluorine atom at the 2-position can decrease the electron density of the nitrogen atom, potentially reducing its susceptibility to N-oxidation compared to a non-fluorinated pyridine.

-

Hydroxylation of the Pyridine Ring: CYP-mediated hydroxylation can occur at various positions on the pyridine ring. However, the presence of the fluorine atom can block this metabolic "soft spot".[1][7]

-

Oxidation of the Methyl Group: The 3-methyl group is a primary target for oxidation, leading to the formation of a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid.[6] This is often a major metabolic pathway for methyl-substituted pyridines.

-

Defluorination: While the C-F bond is strong, enzymatic defluorination can occur, although it is generally a less common metabolic pathway.

The relative contribution of each of these pathways will depend on the specific substitution pattern of the rest of the molecule and the specific CYP isoforms involved.

Experimental Assessment of Metabolic Stability: A Practical Guide

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting the in vivo pharmacokinetic properties of a compound.[8] These assays typically involve incubating the test compound with a source of drug-metabolizing enzymes and monitoring its disappearance over time.[9] The two most common in vitro systems are liver microsomes and hepatocytes.[10]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that are rich in CYP enzymes.[11] They are a cost-effective and high-throughput method for assessing Phase I metabolic stability.[10][11]

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the 2-fluoro-3-methylpyridine derivative in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (from human or other species), a NADPH-regenerating system (to ensure sustained CYP activity), and phosphate buffer (to maintain physiological pH).

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the metabolic reaction by adding the test compound stock solution to the incubation mixture.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction in the collected aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and stops the enzymatic reaction.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC-MS/MS Analysis:

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[11]

Experimental Protocol: Hepatocyte Stability Assay

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes and assess their viability.

-

-

Incubation:

-

Incubate the test compound with a suspension of hepatocytes in a suitable incubation medium at 37°C in a humidified CO2 incubator.

-

-

Sampling and Quenching:

-

At various time points, collect aliquots of the hepatocyte suspension and quench the metabolic activity as described for the microsomal assay.

-

-

Sample Processing and Analysis:

-

Process and analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.

-

Data Analysis and Interpretation

The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[8]

-

Half-life (t½): The time it takes for the concentration of the compound to decrease by half. A longer half-life generally indicates greater metabolic stability.

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. A lower CLint value signifies greater metabolic stability.

These parameters can be calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time.

Table 1: Example Metabolic Stability Data for 2-Fluoro-3-methylpyridine Analogs

| Compound | Structure | Human Liver Microsomal t½ (min) | Human Hepatocyte CLint (µL/min/10⁶ cells) |

| Analog A | 2-fluoro-3-methylpyridine | > 60 | 5.2 |

| Analog B | 3-methylpyridine | 25 | 45.8 |

| Analog C | 2-fluoro-3-(hydroxymethyl)pyridine | 15 | 98.1 |

This data is illustrative and serves as an example.

The data in Table 1 illustrates how the introduction of a fluorine atom at the 2-position (Analog A) can significantly increase the metabolic stability compared to its non-fluorinated counterpart (Analog B). It also shows that metabolism of the methyl group (Analog C) can be a significant clearance pathway.

Visualizing Metabolic Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for clear communication and understanding.

Caption: Potential Phase I metabolic pathways of 2-fluoro-3-methylpyridine.

Caption: A generalized workflow for in vitro metabolic stability assays.

Rational Drug Design Strategies to Enhance Metabolic Stability

The insights gained from metabolic stability studies can guide the rational design of more robust drug candidates. Key strategies include:

-

Blocking Metabolic Hotspots: The strategic introduction of fluorine or other metabolically stable groups can block sites of metabolism.[1] For example, if oxidation of the 3-methyl group is a major clearance pathway, replacing it with a trifluoromethyl group (-CF3) could significantly enhance stability.[13]

-

Bioisosteric Replacement: Replacing metabolically labile groups with bioisosteres that are more resistant to metabolism is a common strategy.[14][15] For instance, if the pyridine nitrogen is a site of N-oxidation, exploring bioisosteric replacements for the pyridine ring could be beneficial.

-

Modulating Electronic Properties: Altering the electronic properties of the molecule through the introduction of electron-withdrawing or electron-donating groups can influence the activity of metabolizing enzymes.

Conclusion

A thorough understanding of the metabolic stability of 2-fluoro-3-methylpyridine derivatives is paramount for their successful development as therapeutic agents. By combining mechanistic knowledge with robust in vitro experimental data, medicinal chemists can make informed decisions to rationally design molecules with improved pharmacokinetic profiles. The strategic use of fluorination, coupled with a comprehensive assessment of metabolic liabilities, will continue to be a powerful approach in the quest for safer and more effective medicines.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

BioSperia. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

- Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., ... & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.

- Hussain, S., Al-Harrasi, A., Ali, A., Khan, A., & Kim, K. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry.

- Nguyen, T. B. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(6), 941-947.

- Hussain, S., Al-Harrasi, A., Ali, A., Khan, A., & Kim, K. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry.

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- BenchChem. (2025). Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone.

- Dollé, F., Valette, H., Bottlaender, M., Hinnen, F., Vaufrey, F., Guenther, I., & Crouzel, C. (1998). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design, 4(4), 371-388.

- Fetzner, S. (1998). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and environmental microbiology, 64(5), 1869-1872.

- Blobaum, A. L., & Guengerich, F. P. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(35), 7664-7669.

- Yoshida, T. (2013). Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry.

- Gontijo, V. A. S., da Silva, J. B. P., & de Oliveira, H. C. B. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5821.

- Nguyen, T. B. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(6), 941-947.

- Blobaum, A. L., & Guengerich, F. P. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(35), 7664-7669.

- Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

- Wilson, A. A., Garcia, A., Houle, S., Sadovski, O., Blight, M. G., & Vasdev, N. (2020). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F] 3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition, 48(10), 966-972.

- Smith, B. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

- Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Di, L., Johnson, K. M., & Sofia, M. J. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of medicinal chemistry, 59(11), 5484-5495.

- Smith, B. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

- Helfer, A. G., & Meyer, M. R. (2016). Metabolic pathways of 3-MeO-PCP. Undefined positions of hydroxylation...

- Wade, K. E., Troke, J., Macdonald, C. M., Wilson, I. D., & Nicholson, J. K. (1999). Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy.

- Bhattarai, P., Trombley, T., & Altman, R. (2025, August 25). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483-498.

- Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.

- FooDB. (2010, April 8). Showing Compound 3-Methylpyridine (FDB004416).

- Ciszewski, M. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methylpyridine. PubChem. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nuvisan.com [nuvisan.com]

- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. mdpi.com [mdpi.com]

- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Acidity Profile & pKa Determination of 2-Fluoro-3-methylpyridine-4-carboxylic Acid

[1]

Executive Summary

In the context of lead optimization and fragment-based drug design, 2-fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3) represents a critical scaffold.[1] Its physicochemical behavior is governed by the interplay between the electron-withdrawing fluorine atom and the sterically demanding, electron-donating methyl group.

This guide provides a comprehensive analysis of the compound's acidity constants (pKa). Unlike simple isonicotinic acid derivatives, this molecule exhibits a "push-pull" electronic environment that complicates standard prediction models.[1] We provide high-confidence theoretical estimates based on Hammett substituent constants and structural analogues, followed by a self-validating experimental protocol (Potentiometric and UV-metric titration) to empirically determine these values.

Structural Analysis & Theoretical pKa Prediction

To understand the acidity of this molecule, we must deconstruct it into its parent scaffold and substituent effects. The molecule possesses two ionizable centers:

-

The Pyridine Nitrogen (Basic Center): Protonates to form a pyridinium cation.[1]

-

The Carboxylic Acid (Acidic Center): Deprotonates to form a carboxylate anion.[1]

Electronic Vector Analysis

The pKa values are shifted from the parent isonicotinic acid by two primary vectors:

-

2-Fluoro Substituent (-I Effect): Fluorine is highly electronegative.[1] Through the inductive effect (-I), it withdraws electron density from the ring.[1] This drastically destabilizes the protonated nitrogen (lowering

) and stabilizes the carboxylate anion (lowering -

3-Methyl Substituent (+I / Steric Effect): The methyl group is a weak electron donor.[1] While it typically raises basicity, its position ortho to the carboxylic acid introduces steric inhibition of resonance .[1] This forces the carboxyl group out of planarity with the pyridine ring, potentially breaking conjugation and altering acidity.

Visualization of Electronic Effects

Figure 1: Vector analysis of substituent effects on the ionization centers of the target molecule.

Estimated pKa Values

Based on Quantitative Structure-Property Relationship (QSPR) analysis of structurally similar analogues (e.g., 2-fluoroisonicotinic acid, 3-methylisonicotinic acid), we project the following values:

| Ionization Center | Species Transition | Parent (Isonicotinic Acid) pKa | Predicted Shift | Estimated pKa (Target) |

| Pyridine Nitrogen ( | 1.8 | -1.5 (due to 2-F) | 0.3 ± 0.5 (Very Weak Base) | |

| Carboxylic Acid ( | 4.9 | -0.6 (F) + 0.2 (Me) | 4.2 ± 0.3 (Moderate Acid) |

Critical Insight: The extremely low

suggests the molecule will exist as a zwitterion only in highly acidic media (pH < 1).[1] At physiological pH (7.4), it will exist almost exclusively as the anionic carboxylate .[1]

Experimental Determination Protocols

Given the predicted low

Method Selection Workflow

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Method A: Potentiometric Titration (Standard)

Applicability: Determination of the Carboxylic Acid

Reagents:

-

0.1 M Carbonate-free NaOH (standardized).[1]

-

0.1 M HCl.[1]

-

0.15 M KCl (Ionic Strength Adjuster).[1]

-

Argon or Nitrogen gas (for purging).[1]

Protocol:

-

Preparation: Dissolve 2-3 mg of 2-fluoro-3-methylpyridine-4-carboxylic acid in 20 mL of 0.15 M KCl solution. Ensure complete dissolution. If insoluble, add minimal methanol (max 20%) and plan for Yasuda-Shedlovsky extrapolation.

-

Blank Titration: Perform a titration on the solvent blank to determine exact electrode parameters.[1]

-

Acidification: Add 0.1 M HCl to lower the starting pH to ~2.0 (ensuring the carboxylate is fully protonated).

-

Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 2-5 µL addition.

-

Critical Step: Ensure thermal stability at 25°C ± 0.1°C using a water-jacketed vessel.

-

-

Data Processing: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point and calculate

.[1]

Method B: UV-Metric Spectrophotometry (Advanced)

Applicability: Determination of the Pyridine Nitrogen

Principle: The UV absorption spectrum of the pyridine ring changes significantly upon protonation of the nitrogen.[1]

Protocol:

-

Stock Solution: Prepare a 50 µM stock solution of the compound.

-

Buffer Series: Prepare a series of buffers ranging from pH 0.0 to pH 4.0 (using HCl/KCl and Phosphate).

-

Spectral Scan: Measure the UV absorbance (200–400 nm) of the sample in each buffer.

-

Isosbestic Point Check: Verify the presence of isosbestic points, which confirm a two-state equilibrium (

). -

Multi-wavelength Analysis: Plot Absorbance vs. pH at the

of the neutral species. Fit the data to the Henderson-Hasselbalch equation to solve for

Implications for Drug Development[2]

Understanding the specific acidity profile of 2-fluoro-3-methylpyridine-4-carboxylic acid is vital for predicting its biopharmaceutical performance.[1]

Solubility & Permeability (LogD)

-

Stomach (pH 1.5): The molecule will be partially cationic and neutral.[1] Solubility will be high, but permeability may be limited by the charge.

-

Intestine (pH 6.5 - 7.4): The molecule will be >99% anionic (carboxylate form).[1]

Bioisostere Utility

This scaffold serves as a bioisostere for benzoic acid .[1] The pyridine nitrogen reduces lipophilicity (LogP), improving metabolic stability, while the fluorine atom blocks metabolic oxidation at the 2-position, extending half-life (

References

-

PubChem Compound Summary. (2023). 2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3).[1][2] National Center for Biotechnology Information.[1] Link

-

Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control.[1] Chapman and Hall.[1] (Standard text for buffer preparation in UV-metric titration).

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link (Authoritative source on pKa measurement methodologies in pharma).

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1] (The "Gold Standard" protocol for potentiometric titration).

-

ChemScene. (2023).[1] Product Analysis: 2-Fluoro-3-methylpyridine-4-carboxylic acid.[1]Link

2-Fluoro-3-methylpyridine-4-carboxylic Acid: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

The pursuit of highly selective, potent, and safe kinase inhibitors requires starting materials that offer more than just synthetic tractability. 2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3) has emerged as a profoundly rational building block in modern medicinal chemistry[1]. By combining three distinct pharmacophoric elements—a hinge-binding pyridine core, a pKa-modulating fluorine atom, and a conformationally restricting methyl group—this scaffold addresses multiple multiparameter optimization (MPO) challenges simultaneously.

This technical whitepaper provides an in-depth analysis of the structural rationale, physicochemical properties, and synthetic methodologies associated with this scaffold, offering drug development professionals a blueprint for its application in Type II kinase inhibitor design.

Structural & Mechanistic Rationale (The "Why")

The design of a kinase inhibitor is a delicate balancing act between enthalpy (binding interactions), entropy (conformational flexibility), and pharmacokinetics. The 2-fluoro-3-methylpyridine-4-carboxylic acid scaffold is engineered to optimize all three[2].

The Pyridine Core: Hinge Region Anchoring

In the ATP-binding site of kinases, the adenine ring of ATP forms critical hydrogen bonds with the kinase "hinge" region. The pyridine nitrogen of this scaffold acts as an excellent hydrogen bond acceptor, mimicking the N1 of adenine. This establishes the foundational affinity required for competitive inhibition[2].

The 2-Fluoro Substituent: pKa Modulation and hERG Mitigation

A common liability of pyridine-containing drugs is their basicity. A highly basic pyridine nitrogen (pKa ~5.2) is predominantly protonated at physiological pH (7.4), which can lead to off-target binding to the hERG potassium channel, causing fatal cardiotoxicity (QT prolongation).

-

The Causality: Fluorine is the most electronegative element. Placing it adjacent to the pyridine nitrogen (C2 position) exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, drastically lowering its pKa to approximately 2.0–3.0[3].

-

The Result: The nitrogen remains unprotonated in the bloodstream, eliminating hERG liability while maintaining its ability to act as a neutral hydrogen bond acceptor in the lipophilic kinase hinge[4]. Furthermore, the highly polarized C-F bond serves as an electrophilic handle for late-stage Nucleophilic Aromatic Substitution (SNAr).

The 3-Methyl Group: Conformational Restriction (The "Magic Methyl")

The entropic penalty (

-

The Causality: The methyl group at the C3 position creates a severe steric clash with the adjacent 4-carboxylic acid (or the resulting 4-carboxamide after synthesis). This steric hindrance forces the amide plane to rotate, adopting a near-orthogonal conformation relative to the pyridine ring[5].

-

The Result: The molecule is "pre-organized" into the exact bioactive conformation required to project into the DFG-out or hydrophobic pocket of the kinase. Because the molecule is already locked in this shape in solution, the entropic penalty upon binding is minimized, leading to a massive boost in binding free energy (

) and overall potency[6][7].

Physicochemical Data Presentation

To predict the pharmacokinetic behavior of derivatives built from this scaffold, we must first understand the baseline properties of the core building block.

| Property | Value | Medicinal Chemistry Implication |

| CAS Number | 885589-17-3 | Commercially available for immediate scale-up[1]. |

| Molecular Weight | 155.13 g/mol | Low MW ensures high Ligand Efficiency (LE) after elaboration. |

| Molecular Formula | C₇H₆FNO₂ | Provides a dense array of functional handles. |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Ideal for membrane permeability; allows budget for polar additions. |

| Estimated cLogP | ~1.2 | Optimal starting lipophilicity; prevents final drug from being overly greasy. |

| Pyridine N pKa (Est.) | < 3.0 | Mitigates hERG toxicity and phospholipidosis[3][4]. |

Kinase Signaling & Scaffold Intervention

Type II kinase inhibitors derived from this scaffold typically bind to the inactive (DFG-out) conformation of Receptor Tyrosine Kinases (RTKs). The diagram below illustrates the interception of the MAPK signaling cascade.

Fig 1: Interception of the RTK/MAPK signaling cascade by the pyridine-based Type II kinase inhibitor.

Experimental Protocols: A Self-Validating System

To transform this scaffold into a functional kinase inhibitor, two critical synthetic steps are required: Amide Coupling (to build the core axis) and SNAr (to optimize solvent-channel interactions). The following protocols are designed with built-in causality to ensure reproducibility.

Protocol A: Sterically Hindered Amide Coupling

Objective: Attach a hydrophobic aniline (e.g., 3-(trifluoromethyl)aniline) to the 4-carboxylic acid to target the kinase DFG-out pocket. Causality Rationale: The 3-methyl group sterically shields the 4-carboxylic acid. Standard coupling reagents (like EDC/HOBt) will fail or proceed sluggishly. HATU is required because it forms a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier.

Step-by-Step Methodology:

-

Activation: Dissolve 2-fluoro-3-methylpyridine-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under an inert argon atmosphere. Add HATU (1.2 equiv, 1.2 mmol).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol). Rationale: DIPEA is a non-nucleophilic base; it deprotonates the carboxylic acid to initiate HATU activation without competing with the amine nucleophile. Stir for 15 minutes at room temperature until the active ester forms (solution turns pale yellow).

-

Coupling: Add the target aniline (1.1 equiv, 1.1 mmol) dropwise. Stir at 40°C for 12 hours. Rationale: Mild heating provides the kinetic energy needed to overcome the steric crowding of the 3-methyl group during nucleophilic attack.

-

Workup & Validation: Quench with saturated aqueous NaHCO₃ (15 mL) to hydrolyze unreacted HATU. Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography. LC-MS should confirm the mass of the desired amide.

Protocol B: Late-Stage SNAr Diversification

Objective: Displace the 2-fluoro group with a solubilizing amine (e.g., N-methylpiperazine) to project into the solvent-exposed region of the kinase. Causality Rationale: The fluorine atom at C2 is highly electronegative, making the C2 carbon electrophilic. The pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate during the SNAr reaction.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the intermediate from Protocol A (1.0 equiv, 0.5 mmol) in anhydrous Dimethyl Sulfoxide (DMSO, 3.0 mL). Rationale: DMSO is a polar aprotic solvent that lacks hydrogen-bond donors, leaving the amine nucleophile unsolvated and highly reactive.

-

Nucleophile Addition: Add N-methylpiperazine (3.0 equiv, 1.5 mmol) and Potassium Carbonate (K₂CO₃, 2.0 equiv, 1.0 mmol).

-

Thermal Activation: Heat the mixture to 90°C for 8 hours. Rationale: While fluorine is an excellent leaving group for SNAr, the electron-donating effect of the 3-methyl group slightly deactivates the ring, necessitating thermal energy to reach the transition state.

-

Workup & Validation: Cool to room temperature and pour into ice water (10 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum. NMR validation should show the disappearance of the characteristic C-F splitting in the ¹³C spectrum and the integration of piperazine protons.

Iterative SAR Workflow

The true power of the 2-fluoro-3-methylpyridine-4-carboxylic acid scaffold lies in its modularity. The workflow below demonstrates how medicinal chemists iterate upon this core to discover clinical candidates.

Fig 2: Iterative SAR workflow utilizing the bifunctional nature of the fluorinated pyridine scaffold.

Conclusion

The 2-fluoro-3-methylpyridine-4-carboxylic acid scaffold is a masterclass in rational drug design. It does not merely serve as a passive linker; it actively participates in target engagement, modulates physicochemical properties to ensure safety, and dictates the 3D conformation of the final drug molecule to maximize thermodynamic efficiency. By leveraging the protocols and structural insights detailed in this guide, drug development professionals can accelerate the discovery of highly potent, selective, and safe kinase inhibitors.

References

-

Conformational Restriction in Kinases: Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. PubMed Central (PMC). Available at:[Link]

-

The "Magic Methyl" Effect: Inhibitor Trapping in Kinases. MDPI. Available at:[Link]

-

Entropic Penalty Reduction: The Magic Methyl and Its Tricks in Drug Discovery and Development. Semantic Scholar. Available at:[Link]

-

Fluorine in Medicinal Chemistry (hERG/pKa): Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at:[Link]

-

Physicochemical Impact of Fluorine: Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. Available at:[Link]

-

Pyridine-4-Carboxylic Acid as a Kinase Scaffold: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. dovepress.com [dovepress.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Safety Data Profiling and Handling Protocols for Fluorinated Isonicotinic Acids

Executive Summary

Fluorinated isonicotinic acids—specifically 2-fluoroisonicotinic acid and 3-fluoroisonicotinic acid—are indispensable building blocks in modern drug discovery. The strategic incorporation of fluorine into the pyridine core modulates lipophilicity, metabolic stability, and target binding affinity. However, the unique stereoelectronic properties that make these compounds valuable also introduce specific occupational hazards. This technical guide provides an in-depth mechanistic analysis of their Safety Data Sheet (SDS) profiles and establishes self-validating standard operating procedures (SOPs) for their safe handling in laboratory and scale-up environments.

Physicochemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first establish the physicochemical baseline of these compounds. The quantitative data and GHS classifications for the two most common isomers utilized in drug development are summarized below.

| Property | 2-Fluoroisonicotinic Acid | 3-Fluoroisonicotinic Acid |

| CAS Number | 402-65-3[1] | 393-53-3[2] |

| Molecular Weight | 141.10 g/mol [1] | 141.10 g/mol [3] |

| Melting Point | 200 °C (Decomposes)[1] | 251–254 °C (Decomposes)[3] |

| GHS Classification | Not globally classified as hazardous[4], handled as an irritant. | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2] |

| Signal Word | None | Warning[2] |

| Physical Form | White to off-white solid powder[1] | Colorless crystals / white powder[3] |

Mechanistic Toxicology: The Causality of Hazard

Standard SDS documents list hazards (e.g., H315, H319, H335) but rarely explain why a compound is hazardous. Understanding the chemical causality is crucial for application scientists to design effective risk mitigation strategies.

-

Nucleophilic Aromatic Substitution (

) Reactivity: The highly electronegative fluorine atom withdraws electron density from the already electron-deficient pyridine ring. This makes the carbon bonded to the fluorine highly susceptible to nucleophilic attack. In biological contexts, exposure to skin or respiratory mucosa allows nucleophilic residues (such as thiols in cysteine or amines in lysine) to react with the fluorinated ring. This covalent protein modification is the primary mechanistic driver of the 2[2] observed in 3-fluoroisonicotinic acid. -

Thermal Instability and Decomposition: Fluorinated isonicotinic acids typically decompose at their melting points (e.g., >200 °C)[1]. Thermal degradation breaks the C-F and pyridine ring bonds, leading to the2[2], including hydrogen fluoride (HF) and nitrogen oxides (

).

Fig 1: Mechanistic hazard pathway and mitigation strategies for fluorinated isonicotinic acids.

Self-Validating Standard Operating Procedure (SOP)

A self-validating protocol ensures that the failure of one safety measure is immediately caught by another, preventing catastrophic exposure. The following step-by-step methodology is designed for the safe handling and reaction setup of these compounds.

Workflow: Safe Handling and Reaction Setup

Step 1: PPE Verification and Environmental Isolation

-

Action: Don standard PPE (5[5]). Ensure the primary workspace is a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

Causality: Double-layer nitrile gloving provides a sacrificial layer against micro-tears, crucial when handling fine powders that cause dermal sensitization. The fume hood isolates the user from aerosolized dust, directly mitigating the STOT SE 3 (H335) respiratory hazard.

Step 2: Gravimetric Transfer (Weighing)

-

Action: Weigh the solid reagent in a static-free enclosure or use an anti-static gun on the weighing boat. Transfer the solid directly into the reaction flask and seal it with a septum before removing it from the balance area.

-

Causality: Fluorinated organic powders are prone to static cling, which increases the risk of aerosolization and subsequent inhalation. Sealing the flask creates a closed system, preventing transit spills.

Step 3: Reaction Execution and Exotherm Control

-

Action: When utilizing these acids in coupling reactions (e.g., amide bond formation), add coupling reagents and bases dropwise at 0 °C under an inert argon atmosphere.

-

Causality: The activation of the carboxylic acid can be highly exothermic. Uncontrolled exotherms in the presence of fluorinated pyridines can trigger localized thermal decomposition, risking the release of HF gas[2].

Step 4: Quenching and Waste Segregation

-

Action: Quench the reaction slowly with a weak aqueous buffer (e.g., saturated

). Dispose of all organic layers in designated "Halogenated Organic Waste" containers. -

Causality: Halogenated waste must be segregated from non-halogenated waste to prevent incompatible reactions in waste carboys and to comply with environmental incineration regulations (burning fluorinated compounds requires specialized scrubbers to capture HF).

Fig 2: Step-by-step self-validating safe handling workflow for fluorinated building blocks.

Emergency Response & Spill Mitigation

If a spill occurs, the response must be systematic and grounded in chemical causality:

-

Evacuation & Assessment: Immediately vacate the immediate area to allow the fume hood to clear any airborne dust.

-

Containment: Cover the solid spill with a damp, inert absorbent material (e.g., diatomaceous earth or sand) to 6[6]. Do NOT sweep dry powder, as mechanical agitation generates aerosols that exacerbate the H335 respiratory hazard.

-

Decontamination: Carefully scoop the absorbed material into a hazardous waste bag. Scrub the contaminated surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic species, followed by a thorough water wash.

-

Exposure Response: In case of skin or eye contact, the SDS mandates2[2]. Remove contaminated clothing immediately, as trapped particles will continue to react with skin moisture via

pathways.

References

- Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - 2-Fluoroisonicotinic Acid".

- ChemScene. "Safety Data Sheet - 5-Bromo-2-fluoroisonicotinic acid".

- ChemicalBook. "3-Fluoropyridine-4-carboxylic acid | 393-53-3".

- Sigma-Aldrich. "2-Fluoro-4-pyridinecarboxylic acid 97% 402-65-3".

- Labscoop. "3-Fluoroisonicotinic Acid, 5G".

- Thermo Fisher Scientific. "SAFETY DATA SHEET - 3-Fluoropyridine-4-carboxylic acid".

Sources

- 1. 2-フルオロイソニコチン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 3-Fluoropyridine-4-carboxylic acid | 393-53-3 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3-Fluoroisonicotinic Acid, 5G | Labscoop [labscoop.com]

- 6. chemscene.com [chemscene.com]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Fluoro-3-Methylpyridine-4-Carboxylic Acid via Directed Ortho Metalation (DoM)

This Application Note is designed to provide a rigorous, field-validated protocol for the regioselective synthesis of 2-fluoro-3-methylpyridine-4-carboxylic acid (also known as 2-fluoro-3-methylisonicotinic acid). This compound is a critical building block in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib) and other kinase inhibitors.

Abstract & Strategic Overview

The synthesis of 2-fluoro-3-methylpyridine-4-carboxylic acid from 2-fluoro-3-methylpyridine (2-fluoro-3-picoline) presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate contains three potential sites for deprotonation:

-

C4-H (Ring): Activated by the inductive effect of the adjacent C3-methyl and C2-fluorine groups.

-

C6-H (Ring): Activated by the ring nitrogen (ortho) and the C2-fluorine (meta).

-

C3-CH₃ (Lateral): The "picolinic" protons are acidic (pKa ~29-30) and prone to lateral lithiation, especially with nucleophilic bases like

-BuLi or LDA.

The Solution: To achieve exclusive C4-carboxylation , this protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) .[1] Unlike LDA, the bulky, non-nucleophilic nature of LiTMP kinetically disfavors the sterically demanding deprotonation of the C3-methyl group (sandwiched between the ring and the C2-F) and prevents nucleophilic attack on the pyridine ring, directing metalation exclusively to the C4 position.

Reaction Mechanism & Logic

The Regioselectivity Challenge

Standard bases like LDA often lead to mixtures or exclusive lateral lithiation (at the methyl group), leading to 2-fluoro-3-(carboxymethyl)pyridine or cyclized azaindole byproducts upon reaction with nitriles [1].

The LiTMP Advantage (Kinetic Control)

-

Steric Bulk: The TMP anion is significantly bulkier than diisopropylamide (DA). It cannot easily access the lateral methyl protons due to the "buttressing effect" of the adjacent C2-fluorine atom.

-

Directing Group (DoM): The C2-fluorine atom acts as a strong Inductive Directing Group. While it typically directs to C3, that position is blocked. The combined directing power of the C3-methyl group (weakly directing to C4) and the meta-acidifying effect of C2-F makes C4 the thermodynamically and kinetically preferred site for ring lithiation with bulky bases [2].

Reaction Pathway Diagram

Caption: Divergent lithiation pathways. LiTMP enforces ring lithiation (C4) by sterically precluding the lateral (methyl) deprotonation pathway common with smaller bases.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

-

Flame-dried 3-neck round-bottom flask (RBF).

-

Low-temperature thermometer (internal probe).

-

Argon/Nitrogen inert gas manifold.

-

Dry ice/Acetone bath (-78°C).

-

Step-by-Step Procedure

Step 1: Preparation of LiTMP (In-Situ)

-

Setup: Charge the flame-dried RBF with anhydrous THF (10 mL per gram of substrate) and TMP (1.2 equiv). Cool the solution to -78°C .

-

Addition: Dropwise add

-BuLi (1.2 equiv) over 15 minutes, maintaining internal temperature below -70°C. -

Activation: Allow the mixture to warm to 0°C for 30 minutes to ensure complete formation of LiTMP.

-

Re-cooling: Cool the LiTMP solution back to -78°C .

Step 2: Directed Ortho Metalation (DoM)

-

Substrate Addition: Dissolve 2-fluoro-3-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiTMP solution at -78°C.

-

Rate Control: The addition should be slow enough to keep the exotherm below -70°C.

-

Incubation: Stir the deep red/brown solution at -78°C for 2–3 hours . (Note: C4-lithiation is slower than C3-lithiation of simple pyridines; extended time ensures conversion).

Step 3: Carboxylation (The Quench)

-

Method A (Gaseous CO₂): Introduce a stream of dry CO₂ gas through a drying tube (CaCl₂) into the reaction mixture at -78°C. Vigorous bubbling is required. The color typically fades to pale yellow.

-

Method B (Solid CO₂ - Inverse Addition): Preferred for scale. Cannulate the cold lithiated mixture onto an excess of crushed dry ice in THF.

-

Warming: Allow the mixture to warm to room temperature (RT) naturally under a CO₂ atmosphere.

Step 4: Workup & Isolation[8]

-

Quench: Add water (equal volume to THF) to dissolve lithium salts.

-

Extraction (Impurity Removal): Wash the basic aqueous layer (pH ~10-12) with Ethyl Acetate (EtOAc) or Diethyl Ether to remove unreacted starting material and neutral byproducts (e.g., dimers). Discard organic layer.

-

Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 3–4 . The product is an amphoteric amino acid derivative; exact pH control is crucial for precipitation (Isoelectric point).

-

Filtration/Extraction:

-

If a solid precipitates: Filter, wash with cold water, and dry.

-

If no precipitate: Extract the acidic aqueous phase exhaustively with EtOAc or

-Butanol. Dry over Na₂SO₄ and concentrate.

-

Data & Validation

Expected Analytical Data

| Parameter | Value / Characteristic | Notes |

| Appearance | White to Off-white Solid | |

| Melting Point | 160–165°C (dec) | Depends on crystal form/purity. |

| ¹H NMR (DMSO-d₆) | H5 couples to F and H6. | |

| ¹⁹F NMR | Characteristic of 2-F-pyridine. | |

| Yield | 65% – 80% | High yield requires strictly anhydrous conditions. |

Troubleshooting Guide

-

Issue: Low Yield / Recovery of Starting Material.

-

Cause: Incomplete lithiation or wet CO₂.

-

Fix: Increase lithiation time to 4 hours; ensure CO₂ is dried through a Drierite column.

-

-

Issue: Formation of "Acetic Acid" isomer (Lateral Lithiation).

-

Cause: Temperature rose above -70°C during LiTMP addition or substrate addition.

-

Fix: Strictly maintain -78°C. Ensure LiTMP is fully formed at 0°C before re-cooling.

-

References

-

Schlosser, M., et al. "The Regioselectivity of the Metalation of 2-Chloro-3-methylpyridine and Related Derivatives." Journal of Organic Chemistry, 2006 , 71(13), 5023–5026.

- Validates the use of LiTMP for C4-selective metal

- Gribble, G. W., et al. "Regioselective ortho-Lithiation of Halopyridines." Tetrahedron Letters, 1996, 37, 2145. Foundational work on directing effects in halopyridines.

-

Amgen Inc. "KRAS G12C Inhibitors and Methods of Using the Same." World Patent WO2019113265, 2019 .

- Describes the industrial relevance and synthesis of 2-fluoro-3-methylpyridine-4-carboxylic acid intermedi

-

BenchChem. "Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives." Application Note.

- General protocols for fluoropyridine carboxyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2024006726A2 - Compounds as inhibitors of axl - Google Patents [patents.google.com]

- 8. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Protocol for nucleophilic aromatic substitution (SNAr) to introduce fluorine at C2 position

Topic: Protocol for nucleophilic aromatic substitution (SNAr) to introduce fluorine at C2 position Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The introduction of fluorine at the C2 position of nitrogen-containing heterocycles (e.g., pyridines, pyrimidines) is a cornerstone transformation in medicinal chemistry. The C2-fluorine motif modulates pKa, enhances metabolic stability against oxidative attack, and alters lipophilicity (LogD). However, nucleophilic aromatic substitution (SNAr) with fluoride is kinetically challenged by the "Fluoride Paradox": fluoride is a potent nucleophile in the gas phase but becomes inert in protic solvents due to high solvation energy (approx. 120 kcal/mol).

This guide details the Halex (Halogen Exchange) reaction, focusing on overcoming the desolvation energy barrier to substitute C2-chlorides or C2-nitro groups with fluoride.[1]

The Mechanistic Challenge

Success relies on the formation of the Meisenheimer Complex . The electronegative nitrogen at the C1 position (in pyridines) acts as an internal electron sink, stabilizing the negative charge at the N-atom during the transition state.

-

Substrate Activation: Pyrimidines > Pyridines >> Arenes.

-

Leaving Group Ability:

(fastest, but risk of denitration side-products) > -

The Enemy: Water. Hydrated fluoride (

) is non-nucleophilic and basic, leading to hydrolysis byproducts (pyridones) rather than fluorination.

Critical Reagent Selection

The choice of fluoride source dictates the protocol severity.

| Reagent | Solubility (Solvent) | Reactivity | Cost | Application Case |

| CsF | Moderate (DMSO, Sulfolane) | High ("Naked" F-) | High | Difficult substrates; high-value intermediates. |

| KF | Low (DMSO) | Low (requires PTC) | Low | Large-scale; requires 18-crown-6 or high temp. |

| TMAF (anh.) | High (DMF, MeCN) | Very High | High | Room temperature protocols; sensitive substrates. |

| TBAF (anh.) | High (THF) | Unstable | High | Not recommended due to Hofmann elimination at high T. |

Experimental Protocols

Protocol A: The "Workhorse" Method (CsF/DMSO)

Best for: Stable 2-chloropyridines and 2-chloropyrimidines requiring robust conversion.

Materials:

-

Substrate: 2-Chloropyridine derivative (1.0 equiv).[2]

-

Reagent: Cesium Fluoride (CsF) (1.5 – 2.0 equiv).

-

Solvent: Anhydrous DMSO (0.2 – 0.5 M concentration).

-

Additives: None usually required; 18-crown-6 (0.1 equiv) can accelerate sluggish reactions.

Step-by-Step Procedure:

-

Reagent Drying (Critical): CsF is extremely hygroscopic. Grind CsF to a fine powder in a mortar (inside a glovebox if possible, or rapidly in air). Place in the reaction flask and dry under high vacuum (0.1 mbar) at 150°C for 2 hours with stirring before adding solvent.

-

Alternative: Azeotropic drying. Suspend CsF in toluene, reflux with a Dean-Stark trap for 2 hours, then remove toluene under vacuum.

-

-

Solvation: Cool the flask to room temperature (RT) under

. Add anhydrous DMSO via syringe. -

Substrate Addition: Add the 2-chloropyridine substrate.

-

Reaction: Heat the mixture to 120–140°C for 4–16 hours.

-

Monitoring: Monitor by HPLC or 19F-NMR. Disappearance of starting material is key. Note that product and starting material often have similar Rf values on TLC.

-

-

Workup:

-

Cool to RT.

-

Dilute with

or EtOAc (DMSO is soluble in water, but extraction requires copious water washes). -

Wash organic layer

with water to remove DMSO, then -

Dry over

and concentrate. -

Purification: Distillation (for volatile fluoropyridines) or Flash Chromatography.

-

Protocol B: Phase-Transfer Catalyzed Method (KF/18-Crown-6)

Best for: Cost-sensitive scale-up or when CsF is unavailable.

Materials:

-

Substrate: Activated 2-chloropyridine or 2-nitroarene (1.0 equiv).

-

Reagent: Spray-dried Potassium Fluoride (KF) (2.0 – 3.0 equiv).

-

Catalyst: 18-Crown-6 (0.1 – 0.2 equiv).

-

Solvent: Sulfolane or Diglyme (High boiling point required).

Step-by-Step Procedure:

-

Drying: Flame-dry the reaction vessel. Add KF and dry under vacuum at 100°C for 1 hour.

-

Mixture Preparation: Add 18-Crown-6 and the solvent. Stir at 50°C for 30 mins to solubilize the fluoride via complexation.

-

Reaction: Add substrate and heat to 150–180°C .

-

Workup: Similar to Protocol A. If Sulfolane is used, it is miscible with water but difficult to remove. Pour reaction mixture into ice water to precipitate the product (if solid) or extract with

.

Protocol C: The "Modern" Anhydrous TMAF Method

Best for: Temperature-sensitive substrates or late-stage functionalization.

Concept: Anhydrous Tetramethylammonium Fluoride (TMAF) is soluble in polar solvents and highly reactive, often enabling SNAr at Room Temperature . Warning: Commercial TMAF is a tetrahydrate. It must be dried carefully or synthesized in situ.

Procedure (In Situ Generation):

-

Combine AgF (1.0 equiv) and Tetramethylammonium Chloride (TMACl) (1.0 equiv) in anhydrous MeCN.

-

Stir for 1 hour; AgCl precipitates.

-

Filter under inert atmosphere. The filtrate contains anhydrous TMAF.

-

Add substrate to filtrate and stir at 25–60°C .

Visualizations

Figure 1: Mechanistic Pathway (Meisenheimer Complex)

The following diagram illustrates the addition-elimination pathway, highlighting the critical transition state stabilization by the pyridine nitrogen.

Caption: The SNAr mechanism proceeds via the rate-limiting formation of the Meisenheimer complex, stabilized by the heteroatom.

Figure 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the optimal fluorination protocol based on substrate stability and resource constraints.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction | Fluoride source too "tight" (lattice energy). | Switch from KF to CsF; Add 18-crown-6; Increase Temp. |

| Hydrolysis (OH product) | Water in solvent/reagent. | Re-dry CsF (melt/vacuum); Distill DMSO over |

| Ether formation (OR product) | Alcohol contamination. | Ensure no alcohol was used in cleaning glassware; use anhydrous workup. |

| Black Tar/Decomposition | Thermal instability. | Switch to Protocol C (TMAF) at lower temp; Use Flow Chemistry to limit residence time. |

| Incomplete Conversion | Reagent stalling. | Add fresh CsF (0.5 eq) mid-reaction; Ensure efficient stirring (heterogeneous mix). |

References

-

Senaweera, S. et al. (2014). Understanding the Reactivity of Fluoride in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

-

Sun, H. & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. Link

-

Fingers, X. et al. (2015).[5] Room-Temperature Nucleophilic Aromatic Fluorination: Improvements in Scope and Selectivity. The Journal of Organic Chemistry. Link

-

Adams, D. J. & Clark, J. H. (1999). Nucleophilic aromatic substitution of 2-chloropyridines with fluoride. Chemical Society Reviews. Link

-

Pfister, K. et al. (2020). Flow Chemistry Approaches to the Synthesis of Fluorinated Heterocycles. Organic Process Research & Development. Link

Sources

Application Notes and Protocols for the Regioselective Lithiation of 2-Fluoro-3-methylpyridine for C4 Carboxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Regioselectively Functionalized Fluoropyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom to this heterocycle can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability. However, the precise and predictable functionalization of the pyridine ring, particularly when multiple substituents are present, remains a significant synthetic challenge.[1] Directed ortho-metalation (DoM) has emerged as a powerful strategy to overcome the inherent reactivity patterns of the pyridine nucleus, enabling the introduction of substituents at specific positions with high regioselectivity.[1][2]

This application note provides a comprehensive guide to the regioselective lithiation of 2-fluoro-3-methylpyridine at the C4 position, followed by carboxylation to yield 2-fluoro-3-methylisonicotinic acid. This particular structural motif is a valuable building block in drug discovery, and the methodology described herein offers a reliable and scalable route to its synthesis. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting.

Mechanistic Insights: Harnessing Directed ortho-Metalation (DoM)

Directed ortho-metalation is a two-step process involving the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG), followed by quenching the resultant organometallic intermediate with an electrophile.[2] In the case of 2-fluoro-3-methylpyridine, the fluorine atom at the C2 position serves as the primary DMG.

The mechanism proceeds as follows: